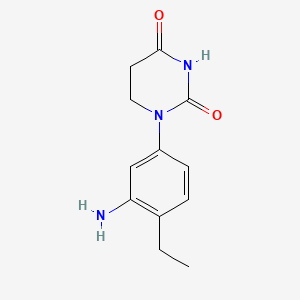
1-(3-Amino-4-ethyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of an amino group and an ethyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-ethylphenylamine with a suitable diazinane-2,4-dione precursor under controlled conditions. The reaction typically requires the use of a solvent such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and improved selectivity. The use of microreactors also enables the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione
- 1-(3-amino-4-ethylphenyl)ethanone
- (3-amino-4-ethylphenyl)methanol
Uniqueness
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and an ethyl group on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-(3-amino-4-ethylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-8-3-4-9(7-10(8)13)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6,13H2,1H3,(H,14,16,17) |
InChI Key |
LLBSTXGZFGZWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















